2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole
CAS No.: 672950-03-7
Cat. No.: VC4774697
Molecular Formula: C12H12ClNOS
Molecular Weight: 253.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 672950-03-7 |
|---|---|
| Molecular Formula | C12H12ClNOS |
| Molecular Weight | 253.74 |
| IUPAC Name | 2-chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole |
| Standard InChI | InChI=1S/C12H12ClNOS/c1-2-9-3-5-10(6-4-9)15-8-11-7-14-12(13)16-11/h3-7H,2,8H2,1H3 |
| Standard InChI Key | DSTJJGSFKGPALU-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)OCC2=CN=C(S2)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound’s structure comprises a 1,3-thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted at the 2-position with a chlorine atom and at the 5-position with a (4-ethylphenoxy)methyl group. The IUPAC name, 2-chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole, reflects this substitution pattern . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 253.75 g/mol | |
| SMILES | ClC1=NC=C(S1)COC2=CC=C(C=C2)CC | |
| InChI Key | VQTSCNREDHTBCS-UHFFFAOYSA-N |
The chlorine atom at the 2-position enhances electrophilic reactivity, while the (4-ethylphenoxy)methyl group contributes to lipophilicity, influencing solubility and biological interactions .
Synthesis and Manufacturing
Optimization Strategies
Reaction conditions critically influence yield and purity. Copper(II) chloride and sodium tert-butoxide in acetonitrile at 80°C under inert atmosphere have been effective for chlorination in related thiazoles . Purification via flash chromatography (e.g., 0–10% ethyl acetate in petroleum ether) ensures high purity, as demonstrated in ethyl 2-chloro-5-methylthiazole-4-carboxylate synthesis .
Physicochemical Characteristics
Stability and Reactivity
Thiazoles generally exhibit moderate stability under ambient conditions but are sensitive to strong acids/bases. The chlorine substituent increases susceptibility to nucleophilic substitution, while the phenoxymethyl group may undergo oxidation .
Solubility and Partition Coefficients
The compound’s logP (octanol-water partition coefficient) is estimated at 3.2, indicating moderate lipophilicity. This property enhances membrane permeability, making it suitable for agrochemical formulations .
Applications and Research Developments
Pharmaceutical Investigations
Though direct studies are scarce, structurally related thiazoles show antimicrobial, antiviral, and anticancer activities. For example, 1-[(2-chloro-6-fluorophenyl)methyl]-2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazole exhibits enzyme-inhibitory properties. The (4-ethylphenoxy)methyl group in this compound may similarly modulate kinase or protease activity.
Agricultural Uses
Thiazole derivatives are prominent in agrochemicals. 2-Chloro-5-(chloromethyl)thiazole is an intermediate in pesticide synthesis . By analogy, 2-chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole could serve as a precursor for herbicides or fungicides targeting plant pathogens.
Comparative Analysis with Structural Analogs
The (4-ethylphenoxy)methyl group in the target compound confers greater steric bulk and lipophilicity compared to simpler chlorinated analogs, potentially enhancing bioactivity .
Future Directions and Concluding Remarks
Current research gaps include detailed mechanistic studies and in vivo efficacy assessments. Advances in green chemistry could optimize synthesis, while computational modeling may predict biological targets. Given the versatility of thiazole derivatives, this compound holds promise for tailored applications in drug discovery and sustainable agriculture.
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